molecular formula C21H29N3O5 B11006675 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)acetamide

Cat. No.: B11006675
M. Wt: 403.5 g/mol
InChI Key: UBTILGODXKRECI-UHFFFAOYSA-N
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Description

N-[2-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)ACETYL]-N,N’-DIISOPROPYLUREA is a complex organic compound with a unique structure that includes a benzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)ACETYL]-N,N’-DIISOPROPYLUREA typically involves multiple stepsThe final step involves the acylation of the benzazepine derivative with N,N’-diisopropylurea under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)ACETYL]-N,N’-DIISOPROPYLUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[2-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)ACETYL]-N,N’-DIISOPROPYLUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)ACETYL]-N,N’-DIISOPROPYLUREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzazepine derivatives with different substituents. Examples include:

Uniqueness

N-[2-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)ACETYL]-N,N’-DIISOPROPYLUREA is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C21H29N3O5

Molecular Weight

403.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-propan-2-yl-N-(propan-2-ylcarbamoyl)acetamide

InChI

InChI=1S/C21H29N3O5/c1-13(2)22-21(27)24(14(3)4)20(26)12-23-8-7-15-9-17(28-5)18(29-6)10-16(15)11-19(23)25/h7-10,13-14H,11-12H2,1-6H3,(H,22,27)

InChI Key

UBTILGODXKRECI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N(C(C)C)C(=O)CN1C=CC2=CC(=C(C=C2CC1=O)OC)OC

Origin of Product

United States

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